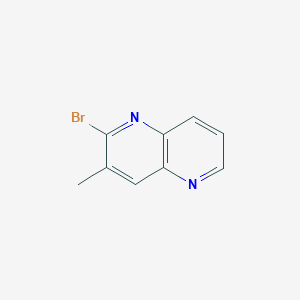
2-Bromo-3-methyl-1,5-naphthyridine
Overview
Description
2-Bromo-3-methyl-1,5-naphthyridine is a solid compound . It has a molecular weight of 223.07 and its IUPAC name is 2-bromo-3-methyl [1,5]naphthyridine .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 2-Bromo-3-methyl-1,5-naphthyridine, has been a subject of research for the past 18 years . The first representatives of unsubstituted naphthyridines were synthesized in 1927 by adapting the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methyl-1,5-naphthyridine is represented by the InChI code 1S/C9H7BrN2/c1-6-5-8-7 (12-9 (6)10)3-2-4-11-8/h2-5H,1H3 .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
2-Bromo-3-methyl-1,5-naphthyridine is a solid compound .Scientific Research Applications
Medicinal Chemistry
1,5-Naphthyridines, including 2-Bromo-3-methyl-1,5-naphthyridine, play an important role in medicinal chemistry due to their wide range of biological activities . They exhibit antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They are also used in the treatment of cardiovascular, central nervous system, and hormonal diseases .
Synthetic Organic Chemistry
These compounds have versatile applications in synthetic organic chemistry . They are used in various synthetic protocols for the construction of complex molecular structures .
Reactivity Studies
1,5-Naphthyridines show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, and modification of side chains .
Formation of Metal Complexes
1,5-Naphthyridines, including 2-Bromo-3-methyl-1,5-naphthyridine, are used as ligands for the formation of metal complexes . These metal complexes have various applications in catalysis and materials science .
Biological Activity
Naphthyridine alkaloids, including 2-Bromo-3-methyl-1,5-naphthyridine, display multiple activities such as anti-infectious, anticancer, neurological, psychotropic, affecting the cardiovascular system, and immune response . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .
Optical Applications
Fused 1,5-naphthyridines, which include 2-Bromo-3-methyl-1,5-naphthyridine, have been studied for their optical applications . These compounds can exhibit unique optical properties, making them useful in the development of optoelectronic devices .
Future Directions
The future directions for the study of 2-Bromo-3-methyl-1,5-naphthyridine and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their wide range of biological activities, these compounds could have significant potential in the field of medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a wide variety of biological activities . The specific targets would depend on the functional groups attached to the naphthyridine core .
Mode of Action
Alkyl halides, such as this compound, are known to react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridines are known to interact with electrophilic or nucleophilic reagents, participate in oxidations, reductions, cross-coupling reactions, and modification of side chains .
Result of Action
The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
properties
IUPAC Name |
2-bromo-3-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGUNFREGFFNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)N=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-1,5-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



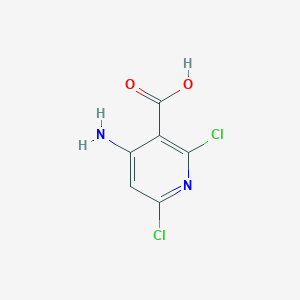
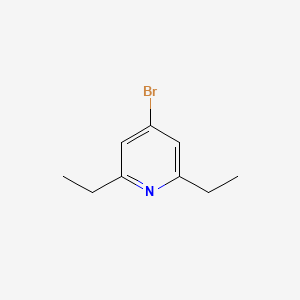
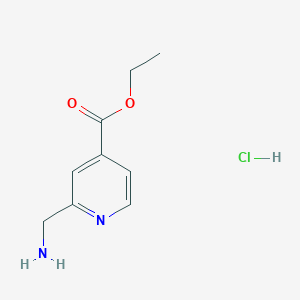
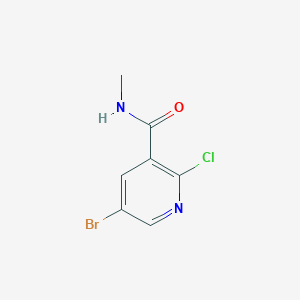

![Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1519766.png)
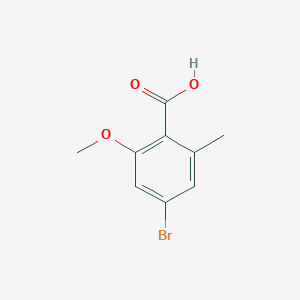

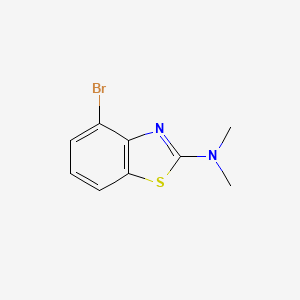
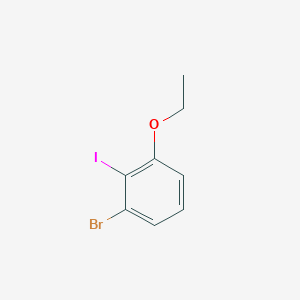
![5-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1519775.png)
![3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1519778.png)
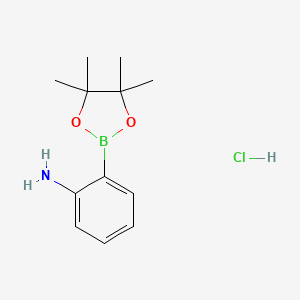
![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)